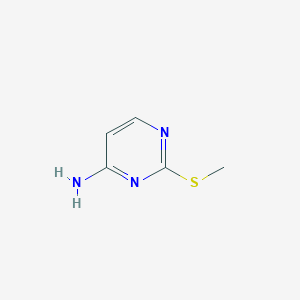

2-(Methylthio)pyrimidin-4-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGXLEAHOVIYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293369 |

Source

|

| Record name | 2-(Methylthio)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-66-6 |

Source

|

| Record name | 2183-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)-4-pyrimidinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKW9JYW7KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-amine (CAS 2183-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylthio group at the 2-position and an amine group at the 4-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily owing to the reactivity of its functional groups, which allows for diverse chemical modifications. Its structural motif is found in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 2183-66-6 | [1] |

| Molecular Formula | C₅H₇N₃S | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 312.9 ± 15.0 °C | N/A |

| Predicted Density | 1.28 ± 0.1 g/cm³ | N/A |

| Predicted pKa | 4.22 ± 0.10 | N/A |

| SMILES | CSc1nccc(N)n1 | [1] |

| InChI | 1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | [1] |

| InChIKey | HGGXLEAHOVIYKT-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable pyrimidine precursor.

General Experimental Protocol for S-Methylation of a Thiouracil Analogue

The following is a generalized experimental protocol for the S-methylation of a thiouracil derivative, which can be adapted for the synthesis of this compound. This protocol is based on the synthesis of a related compound, 2-(Methylthio)pyrimidin-4-ol.

Materials:

-

4-Amino-2-thiouracil (starting material)

-

Sodium hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Deionized water

-

Acetic acid

Procedure:

-

Dissolve the starting material, 4-amino-2-thiouracil, in an aqueous solution of sodium hydroxide.

-

To this solution, add iodomethane.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with acetic acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold deionized water.

-

Dry the product under vacuum to yield this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for the specific synthesis of this compound.

Biological and Pharmacological Relevance

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of 2-aminopyrimidine have been extensively studied and have shown a broad spectrum of biological activities.

Potential as Kinase Inhibitors

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The substituents at the 2, 4, and 5 positions of the pyrimidine ring can be modified to achieve selectivity and potency against specific kinases.[2][3] While the direct inhibitory activity of this compound on specific kinases has not been extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the design of novel inhibitors.[4]

Antiviral and Anticancer Potential

Numerous pyrimidine derivatives have demonstrated significant antiviral and anticancer activities.[5][6] For instance, certain 2-methylthio-pyrimidinone derivatives have been shown to be effective and selective inhibitors of the rubella virus.[5] Additionally, various substituted pyrimidines have been investigated as anticancer agents, with some showing antiproliferative effects on different cancer cell lines.[4][7] The biological activity of this compound in these areas warrants further investigation.

Spectral Data

Mass Spectrometry

The mass spectrum of pyrimidine derivatives often shows a prominent molecular ion peak. The fragmentation patterns are typically characterized by the cleavage of bonds adjacent to the pyrimidine ring and the loss of substituents.[10] For this compound, characteristic fragments would likely arise from the loss of the methylthio group (•SCH₃) or the amino group (•NH₂). The predicted monoisotopic mass is 141.03607 Da.[11]

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio (S-CH₃) protons, signals for the pyrimidine ring protons, and a broad signal for the amine (NH₂) protons. The chemical shifts of the ring protons will be influenced by the electron-donating and -withdrawing effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon of the methylthio group and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons will provide information about the electronic environment within the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the amine group.

-

C-H stretching vibrations of the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-N and C-S stretching vibrations.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its physicochemical properties, reactivity, and the established biological importance of the 2-aminopyrimidine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition, and antiviral and anticancer research. Further detailed investigation into its synthesis, biological activity, and full spectral characterization is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. This compound AldrichCPR 2183-66-6 [sigmaaldrich.com]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2183-66-6|this compound|BLD Pharm [bldpharm.com]

- 9. This compound(2183-66-6) 1H NMR spectrum [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. PubChemLite - this compound (C5H7N3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-amine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis protocol for 2-(Methylthio)pyrimidin-4-amine. This pyrimidine derivative serves as a crucial building block in the development of various biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 2183-66-6, is a heterocyclic organic compound. Its structure features a pyrimidine ring substituted with a methylthio group at the 2-position and an amine group at the 4-position.[1][2] The presence of these functional groups makes it a versatile intermediate in medicinal chemistry.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃S | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| SMILES | CSc1nccc(N)n1 | |

| CAS Number | 2183-66-6 | [1] |

Synthesis of this compound: A Generalized Experimental Protocol

Materials:

-

4-amino-2-thioxo-1,2-dihydropyrimidine (or a suitable precursor)

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, methanol, dimethylformamide)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution of Starting Material: Dissolve the 4-amino-2-thioxo-1,2-dihydropyrimidine in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Add the base to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

-

Methylation: Slowly add methyl iodide to the reaction mixture. The thiolate will act as a nucleophile, attacking the methyl group of the methyl iodide in an Sₙ2 reaction to form the methylthio ether.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated under reflux for a period of several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If a strong base was used, the solution is neutralized with glacial acetic acid.

-

Precipitation and Isolation: The product, this compound, often precipitates out of the solution upon cooling or neutralization. The solid is then collected by vacuum filtration.

-

Purification: The collected solid is washed with cold water and then may be further purified by recrystallization from a suitable solvent to yield the final product of high purity.

Visualizing the Core Concepts

To further elucidate the information presented, the following diagrams have been generated using the DOT language.

References

- 1. This compound [allbiopharm.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: An In-depth Technical Guide on the Core Mechanism of Action Theories for 2-(Methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest within the scientific community as a versatile scaffold for the development of novel therapeutic agents. While direct and extensive research on the specific mechanism of action of this parent compound is limited, a comprehensive analysis of its derivatives provides compelling evidence for several core theories of its biological activity. This technical guide consolidates the current understanding, presenting data-driven hypotheses on its potential as a kinase inhibitor for anticancer therapy, a modulator of inflammatory pathways, and an antimicrobial agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts based on this promising chemical entity.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidine, this compound, serves as a crucial intermediate in the synthesis of a diverse array of compounds with significant pharmacological potential. Although the specific molecular targets of this compound have not been exhaustively characterized, the biological activities of its derivatives suggest three primary putative mechanisms of action: inhibition of protein kinases, modulation of inflammatory mediators, and disruption of microbial growth processes. This guide will delve into the scientific evidence supporting each of these theories, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Theory 1: Kinase Inhibition in Oncology

A substantial body of evidence points towards the role of 2-(methylthio)pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Supporting Evidence and Data

Derivatives of this compound have been investigated as inhibitors of several kinase families, including Polo-like kinase 4 (PLK4), p21-activated kinase (PAK), and serine/threonine kinases. Furthermore, structurally related pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

| Derivative Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

| Pyrimidine Derivatives | Polo-like kinase 4 (PLK4) | < 20 nM | [1] |

| Pyrimidine-pyridinone | Serine/threonine kinases (e.g., PAK1) | Data not specified in abstract | [2] |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Activity demonstrated, specific IC50 not provided in abstract |

Implicated Signaling Pathway: The PLK4 Pathway in Cell Cycle Control

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 is observed in various cancers and is associated with genomic instability. Inhibition of PLK4 represents a promising therapeutic strategy to induce mitotic arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to assess the inhibitory activity of a compound against a target kinase.

Materials:

-

Target kinase (e.g., recombinant human PLK4)

-

Kinase substrate (specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

Test compound (this compound or its derivative) dissolved in DMSO

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In each well of the assay plate, add the following components in this order:

-

Kinase assay buffer.

-

Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Target kinase solution.

-

Substrate solution.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Add the luminescent ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

-

Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Theory 2: Modulation of Inflammatory Pathways

Derivatives of 2-(methylthio)pyrimidine have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Supporting Evidence and Data

While specific data for this compound is not available, various pyrimidine derivatives have been evaluated for their COX inhibitory activity.

| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |

| Morpholinopyrimidine derivatives | COX-2 | Activity demonstrated, specific IC50 not provided in abstract | [3] |

| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 µM |

Implicated Signaling Pathway: The Cyclooxygenase (COX) Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of a compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance in the visible range

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, heme, and the test compound at various concentrations. Include a "no inhibitor" control.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (TMPD).

-

Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percent inhibition relative to the "no inhibitor" control and calculate the IC50 value.

Theory 3: Antimicrobial Activity

The 2-aminopyrimidine scaffold is present in several known antimicrobial agents, and derivatives of 2-(methylthio)pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities.

Supporting Evidence and Data

The proposed mechanisms for the antimicrobial action of pyrimidine derivatives include interference with bacterial protein synthesis or disruption of cell wall integrity. A more specific mechanism identified for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.

| Derivative Class | Target Organism(s) | Reported Activity (MIC) | Proposed Mechanism | Reference |

| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (e.g., MRSA, VREs) | Not specified in abstract | Inhibition of FtsZ polymerization and GTPase activity | |

| Pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | 0.77 - 1.73 µM/ml | Not specified |

Implicated Cellular Process: Bacterial Cell Division and FtsZ

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of cell division. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, and its proper function is essential for bacterial viability.

References

- 1. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]

- 2. WO2015011252A1 - Pyrimidine-pyridinone serine/threonine kinase inhibitors - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Cornerstone of the Genome: A Technical Guide to the Discovery and History of Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of pyrimidine and its derivatives. From their initial isolation to their critical role as the building blocks of nucleic acids and as scaffolds for therapeutic agents, pyrimidines are central to the landscape of biochemistry and medicinal chemistry. This document details the key historical milestones, presents physicochemical data in a structured format, outlines seminal experimental protocols, and visualizes the crucial biological pathways and historical progression of their synthesis.

A Historical Overview: From Obscurity to Central Dogma

The story of pyrimidine-based compounds begins in the 19th century, a period of foundational discoveries in organic chemistry. While derivatives of pyrimidine were known in the early 1800s, the systematic investigation and synthesis of the core pyrimidine structure were pivotal moments that paved the way for understanding its profound biological significance.

A significant early milestone was the laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879, through the reaction of urea and malonic acid in the presence of phosphorus oxychloride.[1] However, the systematic study of pyrimidines is largely credited to Adolf Pinner, who, in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who first proposed the name "pyrimidin" in 1885.[1] The parent pyrimidine compound was first successfully synthesized in 1900 by Siegmund Gabriel and James Colman.[1] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water.[1]

The late 19th and early 20th centuries saw the isolation and identification of the three key pyrimidine nucleobases from biological sources. Cytosine was discovered and named in 1894 by Albrecht Kossel and Albert Neumann through the hydrolysis of calf thymus tissues, with its structure proposed and confirmed by laboratory synthesis in 1903. Thymine was first isolated in 1893 by Albrecht Kossel and Albert Neumann from calf thymus glands, which is the origin of its name.[2] Uracil was first discovered by Alberto Ascoli in 1900 after hydrolyzing yeast nuclein.[3] The German chemist Robert Behrend had coined the name "uracil" in 1885 while attempting to synthesize derivatives of uric acid.[4] These discoveries were instrumental in laying the groundwork for understanding the chemical basis of heredity.

Physicochemical Properties of Core Pyrimidines

A thorough understanding of the physicochemical properties of pyrimidine and its primary derivatives is fundamental for their application in research and drug development. The following tables summarize key quantitative data for pyrimidine, uracil, thymine, and cytosine.

Table 1: Physicochemical Properties of Pyrimidine and its Key Derivatives

| Property | Pyrimidine | Uracil | Thymine | Cytosine |

| Molecular Formula | C₄H₄N₂ | C₄H₄N₂O₂ | C₅H₆N₂O₂ | C₄H₅N₃O |

| Molar Mass ( g/mol ) | 80.088 | 112.09 | 126.11 | 111.10 |

| Melting Point (°C) | 20-22 | 335 (decomposes) | 316-317 | 320-325 (decomposes) |

| Boiling Point (°C) | 123-124 | Decomposes | Decomposes | Decomposes |

| Aqueous Solubility | Miscible | 3.6 g/L (25 °C) | 3.82 g/L | ~7-8 mg/mL |

| pKa | 1.10 (protonated) | 9.38 | 9.7 | 4.45, 12.2 |

| LogP | - | -1.07 | -0.62 | -1.73 |

Foundational Synthetic Methodologies: Experimental Protocols

The ability to synthesize pyrimidines and their derivatives in the laboratory was a critical step in confirming their structures and enabling further research. The following sections detail the methodologies for key historical syntheses.

Gabriel-Colman Synthesis of Pyrimidine (1900)

This classical synthesis provided the first route to the unsubstituted pyrimidine ring.

Experimental Protocol:

-

Chlorination of Barbituric Acid: Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.

-

Reduction: The resulting 2,4,6-trichloropyrimidine is then subjected to reduction. This is achieved by reacting it with zinc dust in hot water. The zinc acts as a reducing agent, removing the chlorine atoms and yielding the parent pyrimidine ring.[1]

Synthesis of Uracil from Malic Acid and Urea

A common and historically significant method for the laboratory preparation of uracil involves the condensation of malic acid with urea.[3]

Experimental Protocol:

-

Reaction Mixture: Malic acid is mixed with urea in the presence of fuming sulfuric acid (oleum).

-

Condensation and Cyclization: The mixture is heated. The fuming sulfuric acid acts as a dehydrating and condensing agent, facilitating the reaction between malic acid and urea to form the uracil ring with the elimination of water and carbon dioxide.[3]

Synthesis of Thymine from Ethyl Propionate and Ethyl Formate

A common laboratory synthesis of thymine involves the initial formation of an intermediate which is then condensed with urea.

Experimental Protocol:

-

Intermediate Formation: Ethyl propionate and ethyl formate are condensed in the presence of a strong base, such as sodium methoxide, to form ethyl 2-formylpropionate.

-

Condensation with Urea: The resulting ethyl 2-formylpropionate is then reacted with urea under acidic catalysis. This condensation and subsequent cyclization reaction yields thymine.

Synthesis of Cytosine from Cyanoacetaldehyde and Urea

A prebiotic synthesis route for cytosine has been proposed involving the reaction of cyanoacetaldehyde with urea.

Experimental Protocol:

-

Reaction in Concentrated Urea Solution: Cyanoacetaldehyde is reacted with a concentrated solution of urea.

-

Heating and Cyclization: The mixture is heated, which facilitates the condensation and cyclization of the reactants to form cytosine. This reaction is reported to produce significant yields under these conditions.

Biological Significance: Pyrimidine Biosynthesis Pathways

In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway. These pathways are crucial for providing the necessary building blocks for DNA and RNA synthesis.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.

Caption: Pyrimidine Salvage Pathway.

Therapeutic Applications: Pyrimidine-Based Drugs

The structural motifs of pyrimidines have been extensively utilized in the development of therapeutic agents, particularly in antiviral and anticancer therapies.

5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine analog widely used as a chemotherapeutic agent.

Mechanism of Action: 5-FU functions as an antimetabolite. It is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This blockage disrupts the synthesis of thymidine, a necessary component of DNA, leading to cell death in rapidly dividing cancer cells.

Table 2: Physicochemical Properties of 5-Fluorouracil

| Property | 5-Fluorouracil |

| Molecular Formula | C₄H₃FN₂O₂ |

| Molar Mass ( g/mol ) | 130.08 |

| Melting Point (°C) | 282-286 (decomposes) |

| Aqueous Solubility | 12 g/L (25 °C) |

| pKa | 8.0 |

| LogP | -0.89 |

Zidovudine (AZT)

Zidovudine was the first antiretroviral drug approved for the treatment of HIV infection.

Mechanism of Action: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a structural analog of thymidine. Inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate for incorporation into viral DNA by the HIV reverse transcriptase. Once incorporated, it causes chain termination, thus halting the replication of the virus.

Table 3: Physicochemical Properties of Zidovudine

| Property | Zidovudine |

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molar Mass ( g/mol ) | 267.24 |

| Melting Point (°C) | 106-112 |

| Aqueous Solubility | 25 g/L (25 °C) |

| pKa | 9.68 |

| LogP | 0.05 |

Evolution of Pyrimidine Synthesis and Discovery: A Timeline

The understanding and manipulation of pyrimidine-based compounds have evolved significantly over time, driven by advances in organic synthesis and analytical techniques.

Caption: Timeline of Key Discoveries.

This guide has provided a comprehensive overview of the discovery, synthesis, properties, and biological importance of pyrimidine-based compounds. The foundational work of early chemists laid the groundwork for our current understanding of genetics and has enabled the development of life-saving therapeutics. The continued exploration of pyrimidine chemistry promises to yield new discoveries and innovations in science and medicine.

References

Spectroscopic Profile of 2-(Methylthio)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Methylthio)pyrimidin-4-amine (CAS No. 2183-66-6). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.

Chemical Structure and Properties

Molecular Formula: C₅H₇N₃S Molecular Weight: 141.19 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |

| Pyrimidine H-5 | 6.0 - 6.2 | Doublet | 1H |

| Pyrimidine H-6 | 7.8 - 8.0 | Doublet | 1H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| -SCH₃ | 12 - 16 |

| Pyrimidine C-5 | 105 - 110 |

| Pyrimidine C-6 | 155 - 160 |

| Pyrimidine C-4 | 162 - 165 |

| Pyrimidine C-2 | 168 - 172 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Pyrimidine) | 1630 - 1680 | Strong |

| C=C Stretch (Pyrimidine) | 1400 - 1600 | Medium to Strong |

| N-H Bend (Amine) | 1550 - 1650 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[1]

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.04335 |

| [M+Na]⁺ | 164.02529 |

| [M-H]⁻ | 140.02879 |

| [M+NH₄]⁺ | 159.06989 |

| [M+K]⁺ | 179.99923 |

| [M]⁺ | 141.03552 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions at different m/z values.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 2-(Methylthio)pyrimidin-4-amine (CAS No: 2183-66-6) is limited. This guide provides a comprehensive framework based on established principles for pyrimidine derivatives and general pharmaceutical compounds. It outlines the necessary experimental protocols to determine these critical parameters and presents the available predicted data.

Core Compound Properties

This compound is a substituted pyrimidine with a molecular formula of C₅H₇N₃S and a molecular weight of 141.19 g/mol .[1] Its structure, featuring a pyrimidine ring, an amine group, and a methylthio group, suggests potential for various intermolecular interactions that will influence its solubility and stability.

| Property | Predicted Value | Source |

| Boiling Point | 312.9 ± 15.0 °C | [2] |

| Density | 1.28 ± 0.1 g/cm³ | [2] |

| pKa | 4.22 ± 0.10 | [2] |

| XlogP | 0.7 | [1] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Poor aqueous solubility can be a significant hurdle in drug development.[3] The solubility of this compound is predicted to be slight in DMSO and methanol.[4] However, a comprehensive experimental evaluation across a range of pharmaceutically relevant solvents is essential.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol aims to determine the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[3]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.[3]

Expected Data Presentation

The results of the solubility studies should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 5.0) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| PBS (pH 9.0) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 37 |

Stability Profile

Stability testing is crucial to determine a product's shelf life, optimal storage conditions, and to identify potential degradation products.[5][6] The stability of a pharmaceutical product is its ability to retain its properties and characteristics within specified limits throughout its storage and use.[5]

Experimental Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration in a suitable solvent

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate the compound solution in acidic and basic media at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat the compound solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the compound in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[7]

-

-

Sample Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them by HPLC.[7]

-

Data Evaluation:

-

Quantify the remaining parent compound.

-

Identify and quantify any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the structural elucidation of degradants.

-

Expected Data Presentation

The stability data should be tabulated to show the percentage of the compound remaining and the formation of degradation products over time.

Forced Degradation Results

| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation Products | Major Degradants (if any) |

| 0.1 N HCl (60 °C) | 24 | |||

| 0.1 N NaOH (60 °C) | 24 | |||

| 3% H₂O₂ (RT) | 24 | |||

| Heat (80 °C, solid) | 48 | |||

| Heat (80 °C, solution) | 48 | |||

| Photostability (ICH Q1B) | - |

Accelerated Stability Results (40 °C/75% RH)

| Time (months) | % Assay of this compound | % Total Degradation Products |

| 0 | ||

| 1 | ||

| 3 | ||

| 6 |

Visualizations

Workflow for Solubility Determination

Caption: Thermodynamic Solubility Experimental Workflow.

Workflow for Stability Testing

Caption: General Stability Testing Workflow.

Potential Degradation Pathway

The amine and methylthio groups are potential sites for degradation. The amine can be susceptible to oxidation and hydrolysis, while the thioether can be oxidized to a sulfoxide and then to a sulfone.

Caption: Potential Degradation Pathways.

References

- 1. PubChemLite - this compound (C5H7N3S) [pubchemlite.lcsb.uni.lu]

- 2. 2183-66-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. japsonline.com [japsonline.com]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Potential Therapeutic Targets for 2-(Methylthio)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often by acting as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] This technical guide provides an in-depth overview of the potential therapeutic targets for this compound, detailed experimental protocols for target identification and validation, and a summary of hypothetical inhibitory data to illustrate the compound's potential.

Potential Therapeutic Targets

Based on the well-established pharmacology of the aminopyrimidine scaffold, the primary potential therapeutic targets for this compound are protein kinases and cyclooxygenase (COX) enzymes.

Protein Kinases

The aminopyrimidine core can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Derivatives of the closely related pyrazolo[3,4-d]pyrimidine have shown inhibitory activity against Src kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Other aminopyrimidine derivatives have been identified as inhibitors of Polo-like kinase 4 (PLK4) and class III receptor tyrosine kinases . Given these precedents, a kinome-wide screening approach is recommended to identify specific kinases that are potently inhibited by this compound.

Cyclooxygenase (COX) Enzymes

Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting potential inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation: Illustrative Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against a panel of potential kinase and COX targets. This data is for illustrative purposes to guide potential screening efforts.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound

| Kinase Target | Assay Type | IC50 (nM) |

| Src | HTRF Assay | 150 |

| EGFR (wild-type) | HTRF Assay | 800 |

| PLK4 | HTRF Assay | 50 |

| VEGFR2 | HTRF Assay | 450 |

| Abl | HTRF Assay | >10,000 |

| Akt1 | HTRF Assay | >10,000 |

Table 2: Hypothetical COX Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | Fluorometric Assay | 25 | 0.4 |

| COX-2 | Fluorometric Assay | 10 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the screening and validation of this compound as an inhibitor of the potential targets.

Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that binds to the phosphorylated residue on the substrate. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor, resulting in a detectable signal.

-

Protocol:

-

Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing Eu3+-cryptate labeled anti-tag antibody and d2-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

2. Cellular Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells known to be dependent on the target kinase (e.g., A431 cells for EGFR) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

-

Cyclooxygenase (COX) Inhibition Assays

1. Fluorometric COX-1/COX-2 Inhibition Assay

-

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). During this reaction, a fluorogenic probe is oxidized to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

-

Protocol:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Add varying concentrations of this compound (or a known COX inhibitor like celecoxib as a positive control) to the wells.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 for both COX-1 and COX-2.

-

Visualizations

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway Inhibition.

Caption: Cyclooxygenase (COX) Pathway Inhibition.

Experimental Workflow Diagrams

Caption: Kinase Inhibitor Screening Workflow.

Caption: COX Inhibition Assay Workflow.

References

In Silico Prediction of 2-(Methylthio)pyrimidin-4-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-(Methylthio)pyrimidin-4-amine, a small molecule with potential pharmacological relevance. Given the limited specific experimental data on this compound, this document outlines a predictive workflow based on established computational techniques applied to the broader class of pyrimidine derivatives. We will explore methodologies including target prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols for these key in silico experiments are provided, alongside a discussion of the potential signaling pathways that may be modulated by this class of compounds. This guide serves as a valuable resource for researchers seeking to elucidate the therapeutic potential of this compound and similar pyrimidine-based molecules in the early stages of drug discovery.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a constituent of nucleic acids and is found in numerous biologically active molecules. Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, is a small molecule with the chemical formula C₅H₇N₃S.

In silico bioactivity prediction plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective screening of chemical compounds for potential therapeutic effects. These computational methods allow researchers to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline. This guide will focus on a systematic in silico approach to predict the bioactivity of this compound.

Predictive Workflow for Bioactivity Assessment

A structured in silico workflow is essential for a thorough predictive analysis. The following diagram illustrates a logical sequence of computational experiments to predict the bioactivity of this compound.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally similar pyrimidine derivatives, several biological targets and signaling pathways can be hypothesized for this compound.

Kinase Inhibition

Many pyrimidine derivatives are known to be kinase inhibitors. For instance, derivatives of 4-amino-pyrazolo[3,4-d]pyrimidines have shown inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The EGFR signaling pathway is crucial in cell proliferation and survival, and its dysregulation is implicated in various cancers.

Dihydrofolate Reductase (DHFR) Inhibition

Some pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[1] Inhibition of DHFR can lead to antimicrobial and anticancer effects.

Methodologies for In Silico Prediction

Target Prediction

Protocol:

-

Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Web Server Selection: Utilize target prediction web servers such as SwissTargetPrediction, PharmMapper, or SuperPred.

-

Submission: Submit the SMILES string or 2D structure to the selected server.

-

Analysis: The server will provide a list of potential protein targets ranked by probability. Analyze the top-ranking targets for their biological relevance and potential as therapeutic targets.

Molecular Docking

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges using software like AutoDockTools.

-

-

Grid Box Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina or GOLD.

-

The software will generate multiple binding poses of the ligand within the receptor's active site.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Table 1: Predicted Binding Affinities of Pyrimidine Derivatives against DHFR

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | E. coli DHFR | -6.39 | [1] |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.08 | [1] |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.60 | [1] |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, the methodology can be applied if a dataset of structurally similar pyrimidine derivatives with known bioactivities becomes available.

Protocol:

-

Data Collection: Curate a dataset of pyrimidine derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

-

Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Table 2: Example QSAR Model Statistics for Pyrimidine Derivatives

| Activity | r² | q² | pred_r² | Reference |

| Antiviral | 0.923 | 0.783 | 0.712 | [2] |

| Antimalarial | 0.897 | 0.761 | 0.685 | [2] |

| Anticancer | 0.912 | 0.775 | 0.695 | [2] |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging target prediction, molecular docking, and QSAR modeling, researchers can generate valuable hypotheses about the potential therapeutic applications of this compound. The provided protocols and hypothesized signaling pathways serve as a starting point for further computational and experimental investigations. The integration of these in silico approaches into the early stages of drug discovery has the potential to significantly streamline the identification and development of novel therapeutic agents based on the pyrimidine scaffold.

References

The Versatile Scaffold: A Technical Guide to 2-(Methylthio)pyrimidin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among its numerous derivatives, 2-(methylthio)pyrimidin-4-amine stands out as a particularly versatile scaffold. Its unique electronic properties and multiple points for chemical modification have enabled the development of a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their roles as kinase inhibitors, anti-inflammatory, and anticancer agents. Detailed experimental protocols and a comprehensive summary of quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.

Introduction

The this compound core is a privileged structure in drug discovery, offering a flexible platform for the design of targeted therapies. The presence of the methylthio group at the 2-position and the amino group at the 4-position allows for selective modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide will delve into the synthetic strategies employed to functionalize this scaffold, the diverse biological activities exhibited by its derivatives, and the underlying mechanisms of action.

Synthetic Methodologies

The synthesis of this compound derivatives typically begins with the commercially available 2,4-dichloro-6-methylpyrimidine. A common synthetic route involves a two-step nucleophilic aromatic substitution (SNAr).

General Synthetic Scheme:

A typical synthesis starts with the reaction of a suitable amine with 2,4-dichloropyrimidine, followed by reaction with sodium thiomethoxide. Alternatively, the methylthio group can be introduced first, followed by the amination step. Further modifications, such as oxidation of the methylthio group to a sulfoxide or sulfone, can modulate the electronic properties and biological activity of the resulting compounds.

Experimental Protocol: Synthesis of a Generic 2-(Substituted-amino)-4-(methylthio)pyrimidine

-

Step 1: Amination. To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.1 eq) and a base like triethylamine or diisopropylethylamine (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica gel.

-

Step 2: Thiolation. Dissolve the purified amino-chloropyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities. The following sections highlight their potential in key therapeutic areas, supported by quantitative data.

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of this compound have been successfully developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | JAK2 | 3 | - | [1] |

| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | SET-2 | 11.7 | SET-2 | [1] |

| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | Ba/F3V617F | 41 | Ba/F3V617F | [1] |

| 5-methylpyrimidin-2-amine derivatives | JAK2 | 5 | - | [2] |

| Pyrimidin-2-amine derivatives | PLK4 | 6.7 | - | [3] |

| Pyridopyrimidinones | PI3Kα H1047R | 3 | T47D (pAKT) | [4] |

| Pyrimidine-based derivatives | Aurora A | < 200 | SCLC cell lines | [5] |

Signaling Pathway: JAK-STAT

Derivatives of this compound have been shown to be potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.

Figure 1: Inhibition of the JAK-STAT signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. Several this compound derivatives have been reported as selective COX-2 inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine-pyridine hybrid 27 | >100 | 0.62 | >161 | [6] |

| Pyrimidine-pyridine hybrid 29 | >100 | 0.25 | >400 | [6] |

| Pyrano[2,3-d]pyrimidine 5 | >10 | 0.04 | >250 | [6] |

| Pyrano[2,3-d]pyrimidine 6 | >10 | 0.04 | >250 | [6] |

Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis

Selective inhibition of COX-2 by this compound derivatives blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, while sparing the gastroprotective functions of COX-1.

Figure 2: Selective inhibition of the COX-2 pathway.

Anticancer Activity

The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell survival and proliferation, such as PI3K, Aurora Kinase, and PLK4.

| Compound Series | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4e) | MCF-7 | 0.5 | [7] |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4h) | MCF-7 | 0.5 | [7] |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4b) | MCF-7 | 2.0 | [7] |

| Pyrimidopyrimidines (3b) | HCT-116 | 1.54 | [8] |

| Pyrimidopyrimidines (3b) | MCF-7 | 2.18 | [8] |

| Pyrimidopyrimidines (3b) | HEPG-2 | 3.21 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10b) | HCT-116 | 1.23 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10b) | MCF-7 | 1.87 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10b) | HEPG-2 | 2.56 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10c) | HCT-116 | 0.98 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10c) | MCF-7 | 1.34 | [8] |

| 2-(substituted-pyrazolyl)pyrimidines (10c) | HEPG-2 | 1.99 | [8] |

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

Figure 3: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to the wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow: Kinase Inhibition Assay

Figure 4: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[9]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[9]

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Reagents and Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in DMSO

-

96-well microplates

-

Incubator

-

-